Oléate d'éthyle

Vue d'ensemble

Description

Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid with a slight odor. This compound is naturally produced in the body during ethanol intoxication and is one of the fatty acid ethyl esters. Ethyl oleate is used in various applications, including as a solvent for pharmaceutical drug preparations, a lubricant, and a plasticizer .

Applications De Recherche Scientifique

Ethyl oleate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its role as a fatty acid ethyl ester produced during ethanol metabolism.

Medicine: Used as a vehicle for intramuscular drug delivery and in the preparation of microemulsions for drug delivery systems.

Industry: Employed as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products

Mécanisme D'action

Target of Action

Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol . It has been identified as a primer pheromone in honeybees . It is also used by compounding pharmacies as a vehicle for intramuscular drug delivery, in some cases to prepare the daily doses of progesterone in support of pregnancy . Ethyl oleate is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids .

Mode of Action

Ethyl oleate interacts with its targets in various ways. For instance, it has been found to have significant acaricidal properties against Tetranychus cinnabarinus, a highly polyphagous pest . The upregulation of detoxification-related genes might be the main defense response of T. cinnabarinus exposed to Ethyl oleate . In another application, Ethyl oleate forms a biofilm on the hair surface that acts as a bridge between the hair fiber and oils present in its composition . This mechanism of action evenly spreads over the hair fiber, improving lipid replacement and conditioning properties, including hair softness .

Biochemical Pathways

Ethyl oleate affects several biochemical pathways. In Tetranychus cinnabarinus, a total of 131, 185, and 154 differentially expressed genes (DEGs) were identified after 1, 6, and 24 hours of Ethyl oleate treatment . These DEGs include detoxification-related genes such as cytochrome P450s, glutathione S-transferases, UDP-glycosyltransferases, esterases, and ATP-binding cassette transporters . The upregulation of these detoxification-related genes might be the main defense response of T. cinnabarinus exposed to Ethyl oleate .

Pharmacokinetics

The pharmacokinetics of Ethyl oleate involve its absorption, distribution, metabolism, and excretion (ADME). It is known that Ethyl oleate is produced by the body during ethanol intoxication . It is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . The oral ingestion of Ethyl oleate has been carefully studied and due to rapid degradation in the digestive tract, it appears safe for oral ingestion .

Result of Action

The molecular and cellular effects of Ethyl oleate’s action vary depending on its application. In the case of Tetranychus cinnabarinus, Ethyl oleate induces changes in gene expression, particularly in detoxification-related genes . In hair care applications, Ethyl oleate forms a biofilm on the hair surface, improving lipid replacement and conditioning properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl oleate. It is known that Ethyl oleate is used in various environments, from pharmaceutical applications to pest control, suggesting that it is relatively stable under a range of conditions .

Analyse Biochimique

Biochemical Properties

Ethyl oleate interacts with various enzymes, proteins, and other biomolecules. It is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids . It also finds use as a lubricant and a plasticizer .

Cellular Effects

Ethyl oleate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to accelerate moisture diffusivity in blueberries, significantly increasing the drying rate and improving the retention of nutritional contents . This is achieved by breaking down the wax layer of the blueberry, changing the crystal structure of the wax layer, and increasing cell permeability .

Molecular Mechanism

Ethyl oleate exerts its effects at the molecular level through various mechanisms. It is produced by the body during ethanol intoxication and is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . Some research literature implicates FAEEs such as ethyl oleate as the toxic mediators of ethanol in the body (pancreas, liver, heart, and brain) .

Temporal Effects in Laboratory Settings

The effects of ethyl oleate change over time in laboratory settings. For example, in the case of blueberries, the drying time can be shortened by 17.17–40.70% with ethyl oleate treatment . The effective diffusion coefficient also increases after ethyl oleate dipping .

Metabolic Pathways

Ethyl oleate is involved in various metabolic pathways. It is a product of the fatty acid elongation pathway, which involves the de novo synthesis of hexadecanoate (C16) from acetyl-coenzyme A (acetyl-CoA) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, around 65°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of ethyl oleate involves the use of large-scale reactors where oleic acid and ethanol are combined in the presence of an acidic catalyst. The mixture is heated, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: Ethyl oleate can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: It can be reduced to oleyl alcohol via the Bouveault-Blanc reduction reaction.

Substitution: Ethyl oleate can participate in substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Sodium in the presence of ethanol is used in the Bouveault-Blanc reduction.

Substitution: Various nucleophiles can be used to replace the ester group under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized fatty acids and other oxidation products.

Reduction: Oleyl alcohol.

Substitution: Various substituted oleates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Ethyl oleate is compared with other fatty acid esters such as:

Methyl oleate: Similar in structure but has a methyl group instead of an ethyl group. It is used in biodiesel production and as a solvent.

Butyl oleate: Contains a butyl group and is used as a plasticizer and lubricant.

Ethyl linoleate: Similar to ethyl oleate but derived from linoleic acid. .

Ethyl oleate is unique due to its specific applications in drug delivery and its role as a fatty acid ethyl ester produced during ethanol metabolism, which distinguishes it from other similar compounds .

Activité Biologique

Ethyl oleate (EO) is an ester derived from oleic acid and ethanol, recognized for its diverse biological activities and applications in various fields, including food science, pharmacology, and biochemistry. This article explores the biological activity of ethyl oleate, highlighting its safety profile, antimicrobial properties, metabolic behavior, and potential therapeutic applications.

Ethyl oleate is a fatty acid ethyl ester (FAEE) that exhibits unique metabolic characteristics. Studies have shown that EO is well absorbed in the body, with approximately 70-90% of the administered dose absorbed in animal models. The primary route of excretion is through respiration as CO₂, indicating that EO undergoes beta-oxidation similar to triacylglycerols (TGs) .

Table 1: Absorption and Excretion of Ethyl Oleate

| Parameter | Ethyl Oleate (g/kg) | Triacylglycerol (g/kg) |

|---|---|---|

| Absorption Rate | 70-90% | 90-100% |

| CO₂ Excretion (first 12 hours) | 40-70% | 40-70% |

| Fecal Excretion at 1.7 g/kg | 7-8% | 2-4% |

| Fecal Excretion at 3.4 g/kg | 20% | 2-4% |

This data underscores EO's favorable absorption and metabolism, which parallels that of conventional dietary fats.

Safety Profile

The safety of ethyl oleate has been extensively evaluated in clinical trials. A study involving 235 subjects over a 12-week period demonstrated that EO consumption at doses of 8 g/day and 16 g/day did not result in significant adverse events compared to control groups. Comprehensive laboratory evaluations showed no clinically significant changes attributable to EO exposure .

Case Study: Clinical Safety Evaluation

In a clinical trial assessing the safety of ethyl oleate:

- Participants: 235 individuals

- Duration: 12 weeks

- Doses: 8 g/day and 16 g/day

- Findings: No significant adverse effects; all laboratory parameters remained stable.

Antimicrobial Activity

Ethyl oleate has demonstrated notable antimicrobial properties. Research indicates that EO isolated from Phyllanthus amarus exhibits a broad spectrum of antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) reveal its effectiveness in inhibiting bacterial growth .

Table 2: Antimicrobial Efficacy of Ethyl Oleate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

Note: Specific MIC values are placeholders and would require empirical data from studies.

Applications in Drug Delivery

Ethyl oleate has also been explored for its potential in enhancing drug delivery systems. Its ability to form microemulsions makes it a suitable candidate for improving the bioavailability of orally administered drugs . Pharmacokinetic studies have indicated that formulations containing EO can significantly increase the absorption rates compared to traditional delivery methods.

Case Study: Enhanced Drug Bioavailability

In a study examining the use of EO in drug formulations:

- Objective: To improve oral bioavailability.

- Method: Comparison with commercial tablets.

- Outcome: The relative bioavailability was found to be 175% higher with EO-based formulations than with standard tablets.

Propriétés

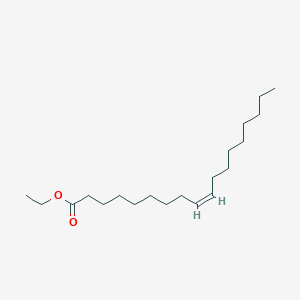

IUPAC Name |

ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKNOAMLMIIKO-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047633 | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |

| Record name | Ethyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-62-6, 85049-36-1 | |

| Record name | Ethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.